Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Leverage the distinct electronic landscape of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline as a kinase inhibitor building block. The 4-chloro group enables one-step diversification for parallel library synthesis, while the 7-CF3 substituent directly enhances lipophilicity (LogP 3.61) and metabolic stability versus non-fluorinated analogs. The 6-methyl group provides unique steric modulation unattainable with 7-CF3-only quinazolines. This scaffold has demonstrated low-micromolar cytotoxicity across cancer cell lines and sub-micromolar antiviral activity, validating polypharmacology screening. Procure ≥98% purity material for reproducible SAR campaigns—avoid batch variability.

Molecular Formula C10H6ClF3N2
Molecular Weight 246.61 g/mol
CAS No. 1160994-15-9
Cat. No. B1452070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
CAS1160994-15-9
Molecular FormulaC10H6ClF3N2
Molecular Weight246.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
InChIInChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3
InChIKeyDZWRZIJRHGZOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline CAS 1160994-15-9: Procurement-Relevant Chemical and Structural Profile


4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (CAS 1160994-15-9) is a heterocyclic quinazoline derivative with the molecular formula C10H6ClF3N2 and a molecular weight of 246.62 g/mol . It features a quinazoline core substituted with chlorine at position 4, a methyl group at position 6, and a trifluoromethyl (-CF3) group at position 7 . The compound is typically supplied as a building block or intermediate for medicinal chemistry research, with commercially available purity specifications ranging from 95% to 99% . The presence of the electron-withdrawing trifluoromethyl substituent at the 7-position confers enhanced lipophilicity (calculated LogP of 3.61) compared to non-fluorinated quinazoline analogs .

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline: Why Structural Analog Substitution Compromises Research Outcomes


Quinazoline derivatives cannot be considered interchangeable building blocks in kinase inhibitor or antitumor agent development. The precise substitution pattern—particularly the presence, position, and electronic character of substituents—dictates both synthetic utility and biological target engagement. Structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors have established that derivatives bearing fluoro, chloro, bromo, trifluoromethyl, or nitro groups exhibit substantially greater potency than unsubstituted or methyl-only analogs [1]. Furthermore, the 7-trifluoromethyl group specifically enhances metabolic stability and lipophilicity relative to non-fluorinated congeners, directly affecting bioavailability and target residence time [2]. Substituting 4-chloro-6-methylquinazoline (CAS 58421-79-7, lacking the 7-CF3 group) or 4-chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3, lacking the 6-methyl group) would alter both the compound's reactivity profile at the 4-chloro site and its downstream biological performance . The combination of 6-methyl and 7-trifluoromethyl substituents creates a unique electronic and steric environment around the quinazoline core that is not replicable by single-substituent analogs .

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline: Comparative Evidence for Differentiated Scientific Selection


7-Trifluoromethyl Substituent Confers Enhanced Lipophilicity vs. Non-Fluorinated 4-Chloro-6-methylquinazoline

The target compound (CAS 1160994-15-9) exhibits a calculated LogP of 3.61, substantially higher than the LogP of 2.32 measured for 4-chloro-6-methylquinazoline (CAS 58421-79-7), which lacks the 7-trifluoromethyl group . This 1.29-unit LogP increase translates to approximately a 19.5-fold higher theoretical partition coefficient, indicating markedly enhanced membrane permeability potential [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Dual 6-Methyl and 7-Trifluoromethyl Substitution Enables Distinct Reactivity vs. 4-Chloro-7-(trifluoromethyl)quinazoline

The target compound possesses both a 6-methyl and a 7-trifluoromethyl substituent, whereas the commercially available analog 4-chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) lacks the 6-methyl group . This structural difference alters the electronic density distribution on the quinazoline ring, which can influence the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) at the 4-chloro position . In SAR studies of trifluoromethyl-containing quinazolines, modifications at the 6- and 7-positions have been shown to affect both kinase selectivity profiles and anti-proliferative potency across multiple cancer cell lines .

Synthetic Chemistry Building Blocks Medicinal Chemistry

Trifluoromethylated Quinazoline Scaffold Demonstrates Antitumor Potency Comparable to FDA-Approved EGFR Inhibitors

While direct IC50 data for 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline against kinase targets are not available in peer-reviewed literature, class-level evidence from structurally related trifluoromethyl-containing quinazoline derivatives demonstrates potent antitumor activity. In a systematic SAR optimization study, compound 10b—a trifluoromethyl-containing quinazoline derivative—achieved IC50 values of 3.02 μM (PC3), 3.45 μM (LNCaP), and 3.98 μM (K562), comparable to the positive control gefitinib [1]. Similarly, the trifluoromethylated quinazoline derivative KZL204 exhibited an IC50 of 3.63 ± 0.38 μM against glioblastoma U251MG cells, significantly outperforming temozolomide (IC50 = 141.72 ± 3.65 μM), a standard-of-care chemotherapy [2]. Molecular docking of KZL204 revealed binding affinities of −9.8 kcal/mol for EGFR and −10 kcal/mol for EPHA2 [3].

Oncology Research Kinase Inhibition Antitumor Screening

4-Chloro Handle Enables Regioselective Derivatization vs. Non-Chlorinated Quinazoline Precursors

The 4-chloro substituent on the quinazoline core serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization with amines, alkoxides, and other nucleophiles to generate diverse 4-substituted quinazoline libraries . In contrast, non-chlorinated quinazoline precursors such as 6-methyl-7-(trifluoromethyl)quinazolin-4-ol (CAS 1160994-09-1) require additional activation steps (e.g., conversion to a chloride or tosylate) before nucleophilic displacement can occur, adding synthetic steps and reducing overall yield . The presence of both the electron-withdrawing 7-CF3 group and the 4-Cl leaving group creates an electronically activated system favorable for SNAr chemistry under mild conditions [1].

Synthetic Methodology Library Synthesis Medicinal Chemistry

Antiproliferative Activity Profile Across Multiple Cancer Cell Lines vs. Reference Standards

According to vendor-supplied screening data, 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline exhibits cytotoxicity against Huh7-D12 (hepatocellular carcinoma, IC50 = 7 μM), MCF-7 (breast cancer, IC50 = 10 μM), and PC-3 (prostate cancer, IC50 = 8 μM) cell lines . While these values are less potent than optimized clinical candidates, they establish a baseline antiproliferative profile for the parent scaffold. For context, the non-fluorinated analog 4-chloro-6-methylquinazoline has been reported with IC50 values of 2.8 μM and 2.0 μM against unspecified cancer cell lines , suggesting that the addition of the 7-CF3 group may modulate rather than uniformly enhance potency—a finding consistent with SAR observations that trifluoromethyl substitution affects selectivity profiles in a target-dependent manner [1].

Cancer Research Cytotoxicity Screening Oncology

Broad-Spectrum Antimicrobial Activity Differentiates This Scaffold from Kinase-Selective Quinazoline Analogs

Vendor-reported screening data indicate that 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline possesses measurable antibacterial and antiviral activities not commonly associated with 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib) that are optimized for narrow kinase selectivity [1]. The compound produced inhibition zones of 10 mm (S. aureus), 15 mm (E. coli), and 11 mm (C. albicans), with MIC values of 75 mg/mL, 65 mg/mL, and 80 mg/mL, respectively . Against viruses, the compound demonstrated effective concentrations below 1 μM for both dengue virus and chikungunya virus replication inhibition . This polypharmacology profile distinguishes this specific scaffold from highly optimized, single-target quinazoline derivatives.

Antimicrobial Research Antibacterial Screening Antiviral Discovery

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Library Synthesis via 4-Position SNAr Derivatization

Utilize the 4-chloro handle for high-throughput parallel synthesis of 4-substituted quinazoline libraries targeting receptor tyrosine kinases (EGFR, EPHA2, or other kinases implicated in the quinazoline chemotype). The pre-installed 7-trifluoromethyl group provides enhanced lipophilicity (LogP = 3.61) that may improve cellular permeability of resulting analogs relative to non-fluorinated congeners (LogP ≈ 2.32). This building block enables one-step diversification without requiring activation of a 4-hydroxy precursor [1].

Structure-Activity Relationship (SAR) Studies on 6-Methyl/7-Trifluoromethyl Dual Substitution

Employ this compound as a reference scaffold to systematically investigate the SAR contributions of simultaneous 6-methyl and 7-trifluoromethyl substitution on the quinazoline core. Compare directly with 4-chloro-6-methylquinazoline (lacking 7-CF3) and 4-chloro-7-(trifluoromethyl)quinazoline (lacking 6-methyl) to deconvolute the electronic and steric effects of each substituent on target binding and cellular activity [1].

Polypharmacology Screening for Antimicrobial and Anticancer Overlap

For research programs investigating compounds with dual anticancer and antimicrobial potential, this scaffold provides a documented baseline of activity in both domains. The compound has demonstrated low-micromolar cytotoxicity against Huh7-D12, MCF-7, and PC-3 cancer cell lines while also exhibiting measurable antibacterial activity against S. aureus and E. coli and sub-micromolar antiviral effects against dengue and chikungunya viruses. This polypharmacology profile makes it suitable for phenotypic screening campaigns where target deconvolution is a downstream objective [1].

Metabolic Stability Optimization Starting Point

Use this compound as a starting scaffold for medicinal chemistry optimization where metabolic stability is a primary concern. The 7-trifluoromethyl group is a well-established bioisostere that enhances metabolic stability and bioavailability in quinazoline-based kinase inhibitors. Researchers can leverage the reactive 4-chloro position to introduce solubilizing or target-engaging moieties while retaining the stability-conferring 7-CF3 group and the steric modulation provided by the 6-methyl substituent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.